(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its class or family, and any important functional groups.
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would look at the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yield of the final product.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound at the atomic level.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. This could include reactions with other compounds, decomposition reactions, and reactions under various conditions of temperature and pressure.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its chemical stability.Scientific Research Applications
Synthesis and Molecular Structure The compound's derivatives have been utilized in synthesizing palladium complexes, revealing insights into molecular structures, bonding, and electron arrangements. For instance, a square planar complex was synthesized, and its molecular structure, featuring a λ4-1-P-chlorophosphinine ligand, was determined through X-ray crystallography. These findings are critical for understanding the compound's potential applications in catalysis and material science (Doux et al., 2002).
Applications in Organic Synthesis
Synthesis of Substituted Sulfides The compound's derivatives have been effectively used in the synthesis of various organic molecules. For example, the synthesis of dinaphtho[2,1-d:1′,2′-g][1,3,2]dioxaphosphocin 8-sulfides was achieved efficiently using dimethylaminopyridine (DMAP) catalysis. This process underscores the utility of the compound's derivatives in organic synthesis, particularly in synthesizing heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Kasthuraiah et al., 2004).
Applications in Catalyst and Ligand Design
Study of Atropisomerism in Complexes Compounds derived from this chemical have been utilized to study atropisomerism in complexes with metals such as molybdenum and platinum. These studies are significant for the design of chiral ligands and catalysts, which are crucial in asymmetric synthesis and pharmaceutical manufacturing (Hariharasarma et al., 1999).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards. It would also involve studying how to handle the compound safely.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or new reactions or syntheses that could be explored.
Please consult with a qualified professional or refer to specific scientific literature for detailed analysis. This is a general guide and may not apply to all compounds.
properties
IUPAC Name |
10,16-bis(3,5-dichlorophenyl)-13-hydroxy-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H17Cl4O3PS/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29-30-26-8-4-2-6-18(26)14-28(20-11-23(35)16-24(36)12-20)32(30)39-40(37,41)38-31(27)29/h1-16H,(H,37,41) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYKZHXRJDMBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=C2C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)Cl)Cl)OP(=S)(O3)O)C7=CC(=CC(=C7)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H17Cl4O3PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,6-Bis(3,5-dichlorophenyl)-4-hydroxydinaphtho-[2,1-d:1',2'-f][1,3,2]dioxaphosphepine 4-sulfide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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